![molecular formula C23H23FN2O5 B2578784 1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 1219913-87-7](/img/structure/B2578784.png)
1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C23H23FN2O5 and its molecular weight is 426.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivative Formation
Electrochemical synthesis presents a method for creating various substituted hydroquinone and benzoquinone derivatives, demonstrating the versatility of piperazine-related compounds in facilitating Michael addition reactions and the formation of complex molecular structures (Nematollahi, Momeni, & Khazalpour, 2014). This method underscores the potential of using electrochemical strategies for synthesizing novel compounds with structural similarities to the query compound.
Novel Methodologies in Drug Synthesis
Efficient synthesis methods for drug candidates, like the NK(1) receptor antagonist Aprepitant, showcase the significance of condensation reactions and crystallization-induced diastereoselective transformations in producing pharmacologically active molecules (Brands et al., 2003). These methodologies highlight the importance of stereochemistry and specific functional group transformations in the development of therapeutic agents.
Applications in Heterocyclic Chemistry
The synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones from 2-hydroxyacetophenone hydrazones and their subsequent conversion demonstrates the broad applicability of similar compounds in generating heterocyclic structures, which are pivotal in drug development and materials science (Alkhathlan, 2003).
Advancements in Wound Healing Applications
The evaluation of wound-healing potential in derivatives showcases the therapeutic potential of compounds with similar structures in promoting tissue repair and regeneration, offering insights into the design of new treatments for wound management (Vinaya et al., 2009).
Neuroprotective Compound Synthesis
The design and synthesis of benzylpiperazine-based edaravone derivatives highlight the neuroprotective activities of these compounds, suggesting their potential in treating cerebral ischemic stroke and other neurodegenerative conditions (Gao et al., 2022).
Propiedades
IUPAC Name |
1-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5/c24-16-2-4-17(5-3-16)29-13-22(27)25-7-9-26(10-8-25)23(28)19-12-18(19)15-1-6-20-21(11-15)31-14-30-20/h1-6,11,18-19H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKPBVCWRJHZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)F)C(=O)C3CC3C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


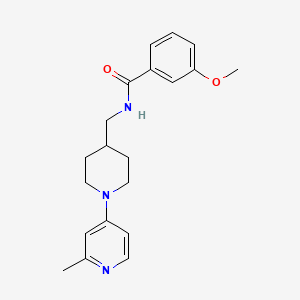
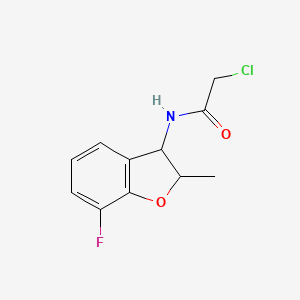
![3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2578708.png)
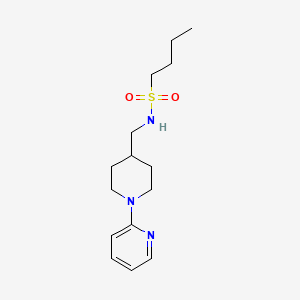
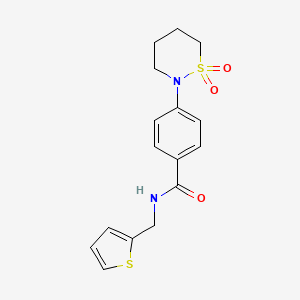
![7-methyl-4-oxo-N-(p-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2578711.png)
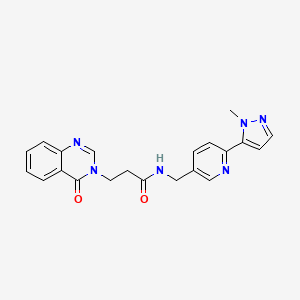
![2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2578713.png)
![N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2578714.png)
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2578716.png)
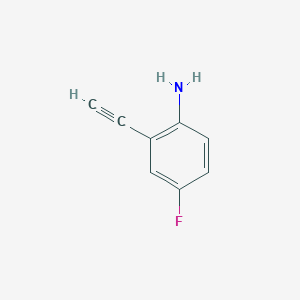
![(E)-1-(2,6-dimethylmorpholino)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2578721.png)
